molecular formula C14H12Cl2N2OS B2721459 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 92291-38-8

2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2721459
CAS No.: 92291-38-8
M. Wt: 327.22
InChI Key: XBNQGBQBXLPHNC-UHFFFAOYSA-N
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Description

“2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide” is a chemical compound with the CAS Number: 92291-38-8 . It has a molecular weight of 327.23 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H12Cl2N2OS/c15-9-5-6-12 (10 (16)7-9)18-14 (19)8-20-13-4-2-1-3-11 (13)17/h1-7H,8,17H2, (H,18,19) . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is solid in its physical form . The compound’s molecular weight is 327.23 .

Scientific Research Applications

Vibrational Spectroscopic Analysis

A study characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, closely related to 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide, to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to explore the geometric equilibrium, hydrogen bonding, and harmonic vibrational wavenumbers. The study confirmed stereo-electronic interactions leading to stability through natural bond orbital analysis, substantiated by vibrational spectral analysis. The research provides insight into the compound's structure and interactions, contributing to the understanding of its antiviral activity (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).

Antimicrobial Studies

Research on sulfanilamide derivatives, including similar compounds to this compound, focused on their synthesis, characterization, and antimicrobial properties. The studies found that while modifications to the benzene ring did not significantly enhance antibacterial activity, none of the compounds showed antifungal activity, indicating a nuanced relationship between structural changes and antimicrobial efficacy (M. Lahtinen et al., 2014).

CNS Depressant Activity

Another study synthesized 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, related to the compound of interest, to explore its CNS depressant activity. The synthesized compound and its derivatives were screened for CNS depressant properties, providing insights into the potential therapeutic applications of such compounds in treating CNS disorders (S. Bhattacharjee, J. Saravanan, S. Mohan, 2011).

Anticancer Drug Synthesis

The synthesis and characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide aimed to explore its anticancer properties. The study utilized in silico modeling to confirm the compound's activity against the VEGFr receptor, highlighting the potential of such compounds in anticancer drug development (Gopal Sharma et al., 2018).

Thymidylate Synthase Inhibition

Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, including compounds with structural similarities to this compound, focused on their potential as inhibitors of thymidylate synthase. These compounds were synthesized and evaluated as potential antitumor and antibacterial agents, highlighting the diverse therapeutic potential of such chemical structures (A. Gangjee et al., 1996).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c15-9-5-6-12(10(16)7-9)18-14(19)8-20-13-4-2-1-3-11(13)17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNQGBQBXLPHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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